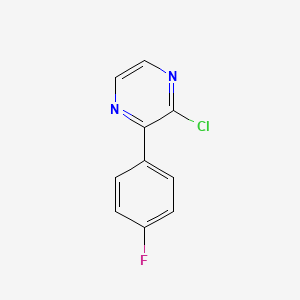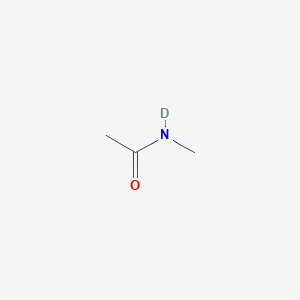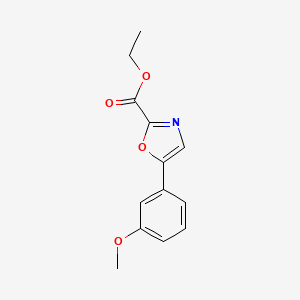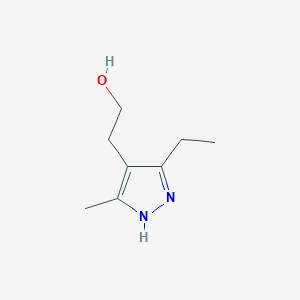![molecular formula C9H13ClF3NO B1489548 3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 1178655-94-1](/img/structure/B1489548.png)
3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one” are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one and its derivatives are involved in various synthetic and characterization studies. For instance, the compound 3-chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol is formed by treating 3-chloro-1-(4,5-dinitroimidazol-1-yl)propan-2-ol with piperidine, leading to two isomeric products. The structural elucidation of these compounds provides insights into their chemical behavior and potential applications in drug development and materials science (Gzella, Wrzeciono, & Pöppel, 1999).
Enzymatic Synthesis
Enantiopure derivatives of this compound have been synthesized using chemo-enzymatic methods. For example, enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for the synthesis of therapeutic agents, was synthesized from racemic alcohol using lipases in an ionic liquid and organic solvent system. This method highlights the compound's relevance in the synthesis of enantiopure pharmaceutical intermediates (Banoth et al., 2012).
Medicinal Chemistry Applications
The compound and its derivatives have been explored in medicinal chemistry for their potential therapeutic applications. For instance, derivatives such as 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity, demonstrating the significance of this compound derivatives in the development of new therapeutic agents (Kumar et al., 2004).
Crystallography and Molecular Structure
Crystallographic studies of compounds related to this compound, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, contribute to our understanding of their molecular structures and the potential for designing novel compounds with specific properties. Such studies are crucial for advancing the field of drug design and materials science (Eckhardt et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c10-4-3-8(15)14-5-1-2-7(6-14)9(11,12)13/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXFHQIZOINSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



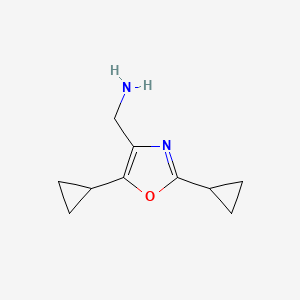
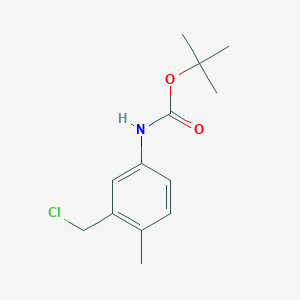
![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)
![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
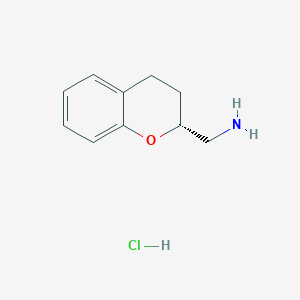
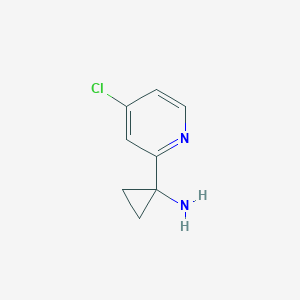
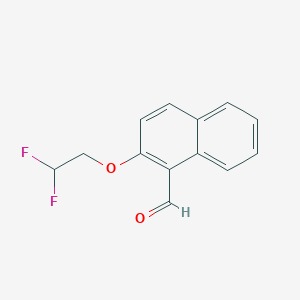
![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)

